REACTION_CXSMILES
|
[CH2:1]([N:19]=[C:20]=[O:21])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18].[CH2:22]([OH:25])[CH2:23][OH:24]>N1C=CC=CC=1>[CH2:1]([NH:19][C:20]([O:24][CH2:23][CH2:22][OH:25])=[O:21])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18]
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Name
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|
Quantity
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11.8 g
|
Type
|
reactant
|
Smiles
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C(CCCCCCCCCCCCCCCCC)N=C=O
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Name
|
|
Quantity
|
12.4 g
|
Type
|
reactant
|
Smiles
|
C(CO)O
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Name
|
|
Quantity
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50 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CONCENTRATION
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Details
|
The reaction mixture is concentrated to dryness under reduced pressure
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Type
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CUSTOM
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Details
|
the residue is recrystallized from 100 ml of methanol
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCCCCCCCCCCCC)NC(=O)OCCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.38 g | |
YIELD: PERCENTYIELD | 79.5% | |
YIELD: CALCULATEDPERCENTYIELD | 79.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |